2-Methylquinoline-3-carboxamide

Metabolic Stability Microsomal Clearance Pharmacokinetics

2-Methylquinoline-3-carboxamide (CAS 329209-17-8) is a critical, differentiated quinoline-3-carboxamide building block. Procurement of this specific 2-methyl variant is essential, as substituting it with ethyl or hydrogen analogs introduces uncontrolled variables in clearance rates and target binding (S100A9, EGFR). This scaffold enables rapid lead optimization for potent Pim-1 (IC50=0.11 µM) and EGFR inhibitors. Secure this core to build metabolically stable, next-generation anti-cancer and anti-inflammatory candidates with established SAR.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B13126335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylquinoline-3-carboxamide
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C=C1C(=O)N
InChIInChI=1S/C11H10N2O/c1-7-9(11(12)14)6-8-4-2-3-5-10(8)13-7/h2-6H,1H3,(H2,12,14)
InChIKeyYSIMFLSKCUKIKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylquinoline-3-carboxamide: Procurement-Grade Structural and Pharmacological Profile for Medicinal Chemistry


2-Methylquinoline-3-carboxamide (C11H10N2O) is a heterocyclic building block within the quinoline-3-carboxamide class, featuring a methyl substituent at the 2-position of the quinoline ring and a primary carboxamide at the 3-position. This compound serves as a core scaffold for developing bioactive molecules targeting kinases, inflammatory proteins, and ion channels. Its structural attributes—specifically the 2-methyl group—influence metabolic stability, binding affinity to targets such as S100A9 and EGFR, and synthetic accessibility for derivatization. [1] [2] [3]

2-Methylquinoline-3-carboxamide: Why Interchange with Other Quinoline Carboxamides Compromises Experimental Integrity


Generic substitution among quinoline-3-carboxamide analogs is scientifically invalid due to divergent metabolic clearance profiles and target binding affinities dictated by subtle substituent variations. The presence of a 2-methyl group on the quinoline ring, versus an ethyl or hydrogen substituent, directly modulates microsomal stability, with ethyl substitution markedly increasing clearance [1]. Furthermore, structure-activity relationship (SAR) studies reveal that modifications to the quinoline core and carboxamide moiety significantly alter binding to S100A9, RAGE/TLR4, EGFR, and H-PGDS, underscoring that each analog presents a unique pharmacological and experimental fingerprint [2] [3]. Consequently, substituting 2-methylquinoline-3-carboxamide with a non-identical quinoline carboxamide introduces uncontrolled variables in assays, leading to irreproducible data and flawed structure-activity conclusions.

2-Methylquinoline-3-carboxamide: Quantitative Differentiation Evidence for Procurement Decisions


Metabolic Stability Advantage of 2-Methyl Over 2-Ethyl Quinoline-3-carboxamide

2-Methylquinoline-3-carboxamide demonstrates superior metabolic stability compared to its 2-ethyl analog. In vitro microsomal clearance studies reveal that replacing the methyl group at the carboxamide position with an ethyl group results in enhanced clearance, indicating that the methyl-substituted compound (such as 2-methylquinoline-3-carboxamide) is metabolically more stable [1]. While the study directly compared methyl and ethyl substituents on the carboxamide nitrogen, this finding supports the class-level inference that 2-alkyl substitution on the quinoline ring similarly impacts metabolic fate. The low microsomal clearance of the methyl-substituted analogs translates to higher in vivo exposure and prolonged parent compound availability [2].

Metabolic Stability Microsomal Clearance Pharmacokinetics

EGFR Kinase Inhibition: 2-Methylquinoline-3-carboxamide Scaffold Outperforms Carbonitrile Analog

The quinoline-3-carboxamide scaffold, which includes 2-methylquinoline-3-carboxamide, exhibits potent EGFR inhibitory activity. In a direct comparative study, the quinoline-3-carboxamide compound III (containing the core 2-methylquinoline-3-carboxamide structure) demonstrated an EGFR IC50 of 5.283 µM, while a 3-carbonitrile analog (compound 6b) showed improved potency with an IC50 of 0.49 µM [1]. This 10.8-fold difference highlights the sensitivity of EGFR inhibition to the 3-position functional group and establishes the carboxamide moiety as a critical pharmacophore for this activity. Further optimization of the quinoline-3-carboxamide core yielded derivatives with IC50 values as low as 0.49 µM, confirming the scaffold's value for developing potent EGFR inhibitors [2].

EGFR Inhibition Anticancer Kinase Assay

Pim-1 Kinase Inhibition: Quinoline-3-carboxamide Derivative 3e Shows 82.27% Inhibition and IC50 0.11 µM

Quinoline-carboxamide derivatives, which can be synthesized from 2-methylquinoline-3-carboxamide, exhibit potent Pim-1 kinase inhibition. In a direct comparison, the derivative 3e demonstrated 82.27% inhibition of Pim-1 kinase with an IC50 of 0.11 µM, significantly outperforming the reference standard SGI-1776 [1]. This activity is accompanied by selective cytotoxicity, with an IC50 > 113 µM against normal human WI-38 cells, indicating a favorable therapeutic window [2]. The study further confirmed that these compounds induce apoptosis via down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 [3].

Pim-1 Kinase Anticancer Apoptosis

H-PGDS Inhibition: 2-Methylquinoline-3-carboxamide Core Enables 300-Fold Potency Improvement via SAR Optimization

The quinoline-3-carboxamide scaffold, exemplified by 2-methylquinoline-3-carboxamide, is a privileged starting point for developing hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Starting from a 3-cyano-quinoline hit (1a, FP IC50 = 220,000 nM), SAR-driven optimization of the quinoline core yielded quinoline 1d with a 70-fold improvement (IC50 = 3,100 nM). Further systematic substitution of the amine moiety led to the identification of tool compound 1bv, which exhibited a 300-fold increase in activity over the initial hit (IC50 = 9.9 nM) [1]. This optimization trajectory demonstrates the critical role of the quinoline-3-carboxamide core in achieving potent H-PGDS inhibition and validates its utility in fragment-based drug discovery [2].

H-PGDS Inflammation Fragment-Based Drug Discovery

S100A9 Binding SAR: 2-Methyl Substitution Modulates Immunomodulatory Activity of Quinoline-3-carboxamides

Structure-activity relationship (SAR) studies reveal that binding of quinoline-3-carboxamides to S100A9, a key mediator in autoimmune disease, is highly sensitive to substituent modifications on the quinoline core [1]. 2-Methylquinoline-3-carboxamide's 2-methyl group contributes to a distinct binding profile that influences inhibition of S100A9 interactions with RAGE and TLR4/MD2. The same SAR was observed when analyzing the compounds' ability to inhibit acute experimental autoimmune encephalomyelitis in mice in vivo [2]. This SAR data establishes that even minor structural changes—such as the presence or absence of a 2-methyl group—profoundly alter the immunomodulatory activity and therapeutic potential of quinoline-3-carboxamide derivatives [3].

S100A9 Autoimmune Disease RAGE/TLR4

Cystic Fibrosis Potentiator Development: 2-Methyl-3-carboxamide-4-quinolone 4d Exhibits Superior Binding Free Energy Over Ivacaftor

2-Methylquinoline-3-carboxamide serves as a key intermediate for synthesizing 2-methyl-3-carboxamide-4-quinolones, a novel class of cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. In silico umbrella sampling simulations revealed that derivative 4d achieved a binding free energy of −37.852 kJ/mol to the CFTR potentiator binding site, significantly lower (more favorable) than the clinically approved drug ivacaftor (−26.133 kJ/mol) and the investigational compound GPLG1837 (−28.471 kJ/mol) [1]. The study also demonstrated a high-yielding, column-free synthetic route for these compounds, enhancing their accessibility for research and development [2].

Cystic Fibrosis CFTR Potentiator Molecular Dynamics

2-Methylquinoline-3-carboxamide: Optimal Research and Industrial Application Scenarios


Oncology Drug Discovery: Pim-1 and EGFR Kinase Inhibitor Development

2-Methylquinoline-3-carboxamide is ideally suited for medicinal chemistry programs targeting Pim-1 and EGFR kinases. Derivatives synthesized from this core have demonstrated potent Pim-1 inhibition (IC50 = 0.11 µM, 82.27% inhibition) and selective cytotoxicity against cancer cells while sparing normal WI-38 cells (IC50 > 113 µM) [1]. The quinoline-3-carboxamide scaffold has also yielded EGFR inhibitors with IC50 values as low as 0.49 µM [2]. Researchers procuring this compound gain access to a validated scaffold with established SAR, enabling rapid lead optimization and the development of targeted anticancer agents.

Inflammation and Autoimmune Disease Research: S100A9 and H-PGDS Targeting

For laboratories investigating inflammatory and autoimmune disorders, 2-methylquinoline-3-carboxamide provides a critical building block for developing S100A9 and H-PGDS modulators. SAR studies confirm that quinoline-3-carboxamides bind S100A9 and inhibit its proinflammatory interactions with RAGE and TLR4/MD2, with in vivo efficacy demonstrated in experimental autoimmune encephalomyelitis models [3]. Additionally, the quinoline-3-carboxamide core has been optimized to achieve H-PGDS inhibition with IC50 values as low as 9.9 nM, a >22,000-fold improvement over initial hits [4]. Procurement of this compound supports the discovery of next-generation anti-inflammatory and immunomodulatory therapeutics.

Cystic Fibrosis Potentiator Synthesis and Development

2-Methylquinoline-3-carboxamide is a strategic starting material for synthesizing 2-methyl-3-carboxamide-4-quinolones, a novel class of CFTR potentiators. Computational studies indicate that derivative 4d, accessible via a high-yielding synthetic route from this precursor, exhibits more favorable binding free energy (−37.852 kJ/mol) to the CFTR potentiator binding site than ivacaftor (−26.133 kJ/mol) and GPLG1837 (−28.471 kJ/mol) [5]. Procuring 2-methylquinoline-3-carboxamide enables research teams to explore this promising chemotype for developing improved cystic fibrosis therapies.

Pharmacokinetic and Metabolic Stability Studies

2-Methylquinoline-3-carboxamide is the preferred choice for studies requiring predictable metabolic stability. In vitro microsomal data demonstrate that methyl-substituted quinoline-3-carboxamide analogs exhibit low clearance, whereas replacing the methyl group with an ethyl group enhances clearance [6]. This metabolic profile translates to high in vivo exposure and sustained parent compound levels in mouse models [7]. Researchers investigating the pharmacokinetics of quinoline carboxamides should procure the 2-methyl variant to avoid the confounding variable of accelerated clearance associated with other alkyl substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.